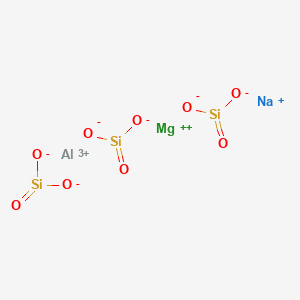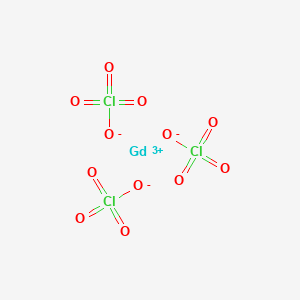
Ethanol, 2,2'-hydrazonobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2'-hydrazonobis- (EH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EH is a colorless, odorless, and water-soluble compound that is synthesized by the reaction of hydrazine hydrate with acetaldehyde. EH has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
Ethanol, 2,2'-hydrazonobis- exerts its effects by inhibiting the activity of certain enzymes and proteins. Ethanol, 2,2'-hydrazonobis- can bind to the active site of enzymes and proteins, preventing them from carrying out their normal functions. Ethanol, 2,2'-hydrazonobis- can also induce apoptosis in cancer cells by activating certain signaling pathways.
Effets Biochimiques Et Physiologiques
Ethanol, 2,2'-hydrazonobis- has been shown to have a number of biochemical and physiological effects. In biochemistry, Ethanol, 2,2'-hydrazonobis- can inhibit the activity of certain enzymes, including catalase and peroxidase. In pharmacology, Ethanol, 2,2'-hydrazonobis- can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- can also improve insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanol, 2,2'-hydrazonobis- has a number of advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize, making it readily available for use in experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it can be toxic in high concentrations, making it necessary to use caution when handling it.
Orientations Futures
There are a number of potential future directions for research on Ethanol, 2,2'-hydrazonobis-. One direction is to further explore its potential applications in the treatment of cancer, hypertension, and diabetes. Another direction is to investigate its potential applications in materials science, particularly in the synthesis of metal nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of Ethanol, 2,2'-hydrazonobis- and its effects on various enzymes and proteins.
Méthodes De Synthèse
Ethanol, 2,2'-hydrazonobis- is synthesized by the reaction of hydrazine hydrate with acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, resulting in the formation of Ethanol, 2,2'-hydrazonobis- and water. The synthesis of Ethanol, 2,2'-hydrazonobis- is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Ethanol, 2,2'-hydrazonobis- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, Ethanol, 2,2'-hydrazonobis- has been shown to inhibit the activity of certain enzymes, including catalase and peroxidase. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells.
In pharmacology, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the treatment of hypertension, as it can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity.
In materials science, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the synthesis of metal nanoparticles, as it can act as a reducing agent to reduce metal ions to their metallic form.
Propriétés
Numéro CAS |
13529-51-6 |
|---|---|
Nom du produit |
Ethanol, 2,2'-hydrazonobis- |
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
Clé InChI |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
SMILES canonique |
C(CO)N(CCO)N |
Autres numéros CAS |
13529-51-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)











![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)